![molecular formula C17H12F2N2O2 B2961627 1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226456-42-3](/img/structure/B2961627.png)
1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated in detail.
Scientific Research Applications
Synthesis and Structural Analysis
Research has led to the development of synthetic methodologies for analogues of "1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione" with significant biological activities. Singh and Tomassini (2001) described the synthesis of natural flutimide and its analogues, highlighting the inhibition of cap-dependent endonuclease activity of the influenza virus A, which is crucial for the development of therapeutic agents against influenza infections (Singh & Tomassini, 2001).
Potential Applications in Medicinal Chemistry
The research into the analogues of "1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione" has uncovered their potential in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents. Mo and colleagues (2004) isolated unique pyrano[4,3-c][2]benzopyran-1,6-dione derivatives from the fungus Phellinus igniarius, which showed selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).
Green Chemistry Approaches
Recent studies have emphasized the importance of green chemistry in the synthesis of these compounds. Abadi et al. (2016) developed an efficient four-component domino protocol using caffeine as a homogeneous catalyst for the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the operational simplicity, environmental friendliness, and excellent yields of this method (Abadi et al., 2016).
properties
IUPAC Name |
1-(3-fluorophenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-6-4-12(5-7-13)11-20-8-9-21(17(23)16(20)22)15-3-1-2-14(19)10-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKPQRHTSXHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.